molecular formula C9H13BO2S B1609941 4-Propylsulfanylphenylboronic acid CAS No. 279261-73-3

4-Propylsulfanylphenylboronic acid

Cat. No. B1609941
M. Wt: 196.08 g/mol
InChI Key: MAQOXROSRCOBHR-UHFFFAOYSA-N
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Description

4-Propylsulfanylphenylboronic acid is a chemical compound with the CAS Number: 279261-73-3 and a molecular weight of 196.08 . It has a linear formula of C9H13BO2S .


Molecular Structure Analysis

The molecular structure of 4-Propylsulfanylphenylboronic acid is represented by the formula C9H13BO2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Catalyst-free Self-healing Materials

A study demonstrated the use of aromatic disulfide metathesis, facilitated by bis(4-aminophenyl) disulfide as a dynamic crosslinker, in designing self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without requiring a catalyst or external intervention, highlighting a potential application in developing durable and self-repairing materials (Rekondo et al., 2014).

Asymmetric Synthesis

Research into rhodium-catalyzed asymmetric construction of quaternary carbon stereocenters utilized arylboronic acids for the regioselective addition to substituted maleimides. The study achieved high regio- and enantioselectivity, opening avenues for creating complex organic molecules with precise stereocenters (Shintani et al., 2006).

Glucose-responsive Insulin Delivery Systems

Boronic acids' ability to interact with diols was leveraged in creating a glucose-responsive insulin delivery system. Utilizing 4-formylphenylboronic acid conjugated to chitosan, nanoparticles were formulated to exhibit sustained insulin release, showcasing the potential for self-regulated diabetes treatment (Siddiqui et al., 2016).

Room-Temperature Phosphorescence

An unexpected finding revealed that simple arylboronic esters exhibit room-temperature phosphorescence. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms, suggesting new directions for designing organic phosphorescent materials (Shoji et al., 2017).

Bioorthogonal Coupling Reactions

The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution demonstrated the utility of boronic acids in bioorthogonal coupling reactions. This approach is beneficial for protein conjugation, enabling applications in biomolecular labeling and diagnostics (Dilek et al., 2015).

Safety And Hazards

The safety data sheet for 4-Propylsulfanylphenylboronic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-propylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQOXROSRCOBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471693
Record name 4-PROPYLSULFANYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylsulfanylphenylboronic acid

CAS RN

279261-73-3
Record name 4-PROPYLSULFANYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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